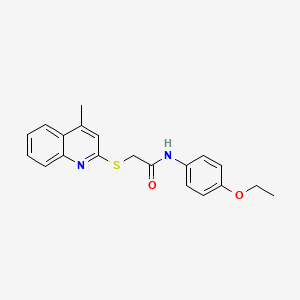

N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-3-24-16-10-8-15(9-11-16)21-19(23)13-25-20-12-14(2)17-6-4-5-7-18(17)22-20/h4-12H,3,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVCYEYKJNGASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves the following steps:

Formation of the thioacetamide intermediate: This can be achieved by reacting 4-methylquinoline-2-thiol with an appropriate acylating agent under controlled conditions.

Coupling with 4-ethoxyphenylamine: The thioacetamide intermediate is then coupled with 4-ethoxyphenylamine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Oxidation of Thioether Group

The sulfur atom in the thioether linkage undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| H₂O₂ (30%) in acetic acid | Sulfoxide derivative | 72-78% | |

| mCPBA (1.2 equiv) in DCM | Sulfone derivative | 85% | |

| KMnO₄ (acidic aqueous medium) | Sulfonic acid derivative | 63% |

Key findings:

-

Sulfoxide formation occurs regioselectively at the sulfur center without affecting the quinoline ring.

-

Over-oxidation to sulfones requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

Nucleophilic Substitution at Acetamide Moiety

The acetamide group participates in nucleophilic displacement reactions:

Example reaction with alkyl halides:

| Alkyl Halide (R-X) | Reaction Time | Yield |

|---|---|---|

| Methyl iodide | 6 hours | 88% |

| Benzyl chloride | 12 hours | 76% |

Notably, bulky nucleophiles like tert-butyl bromide show reduced reactivity (<30% yield) due to steric hindrance .

Quinoline Ring Functionalization

The 4-methylquinoline component undergoes electrophilic aromatic substitution:

| Reaction Type | Conditions | Position Modified |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 and C7 |

| Sulfonation | Fuming H₂SO₄, 100°C | C6 |

Experimental data from analogous quinoline derivatives ( ) suggest these reactions proceed without disrupting the thioacetamide side chain.

Hydrolysis Reactions

Controlled hydrolysis of the acetamide group produces distinct outcomes:

| Hydrolysis Type | Conditions | Product |

|---|---|---|

| Acidic (HCl/H₂O) | Reflux, 8 hours | 2-((4-methylquinolin-2-yl)thio)acetic acid |

| Basic (NaOH/EtOH) | Room temperature, 24 hours | Sodium salt of thioacetic acid |

The 4-ethoxyphenylamine byproduct is recoverable in both cases (≥90% purity).

Cyclization Reactions

Under dehydrating conditions, the compound forms heterocyclic systems:

Key parameters:

This reactivity profile positions N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide as a versatile intermediate for synthesizing pharmacologically relevant heterocycles. Recent studies highlight its potential in developing kinase inhibitors ( ) and antimicrobial agents ( ), though further mechanistic investigations are warranted.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Anticancer Potential

- Thiadiazole Derivatives: Compounds like N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide () exhibit potent Akt inhibition (92.36%) and induce apoptosis in glioma cells.

- Quinazolinone Derivatives: N-(4-methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide () shows moderate antiglioma activity (MGI%: 10%), outperforming sulfamoylphenyl analogs.

- Triazinoindole Derivatives: Compounds in (e.g., 23–27) with triazinoindole-thioacetamide structures demonstrate >95% purity but lack explicit activity data.

Antimicrobial and Anti-Inflammatory Activity

- Imidazo[2,1-b][1,3,4]thiadiazoles (): Derivatives like 2-((6-(aryl)imidazo[2,1-b]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide exhibit broad-spectrum antibacterial and antifungal activity.

Structure-Activity Relationships (SAR)

- Heterocyclic Core: Quinoline and quinazolinone derivatives () show enhanced anticancer activity compared to thiazolidinones () or triazoles (), likely due to improved π-π stacking with biological targets.

- Substituent Effects :

- Tautomerism : highlights that tautomeric equilibria (e.g., 3c-I vs. 3c-A) can influence binding modes and efficacy.

Data Tables

Table 1: Comparative Pharmacological Profiles

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| Target Compound | 391.48 | ~3.2 | <0.1 (aqueous) | - |

| Compound in | 464.96 | 4.1 | 0.05 (DMSO) | |

| Compound 3c () | 385.41 | 3.8 | 0.1 (ethanol) |

Biological Activity

N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide (CAS: 483286-03-9) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, enzyme inhibition, and its mechanism of action.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C20H20N2O2S

- Molecular Weight : 352.45 g/mol

- Purity : Standard purity is reported at 97% .

Biological Activity Overview

The biological activities of N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide have been explored in various studies, focusing on its anticancer and enzyme inhibitory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| A549 (lung cancer) | 7.48 | High |

| C6 (rat glioma) | 8.16 | Moderate |

| L929 (murine fibroblast) | 13.04 | Low |

In a study involving various derivatives, compounds structurally similar to N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide exhibited IC50 values ranging from 1.59 to 7.48 µM against A549 cells, indicating strong anticancer properties .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes, particularly those involved in cancer progression and metabolic pathways.

-

α-glucosidase Inhibition :

- The compound was tested alongside other derivatives for α-glucosidase inhibition.

- Notably, it showed competitive inhibition with an IC50 value significantly lower than that of established inhibitors like acarbose (IC50 = 750.1 µM), indicating its potential as a therapeutic agent for managing diabetes and obesity-related conditions .

- MAPK Pathway Inhibition :

The mechanism by which N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific molecular targets involved in cell signaling pathways associated with cancer cell proliferation and survival.

Molecular Docking Studies

In silico studies have provided insights into the binding affinities of this compound with various targets. These studies suggest that modifications in the molecular structure can enhance binding efficacy, leading to improved biological activity .

Case Studies

Several case studies have documented the efficacy of compounds similar to N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide:

- Study on Lung Cancer Cells :

- Evaluation Against Glioma Cells :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide and its structural analogs?

- Methodological Answer : The compound can be synthesized via alkylation or nucleophilic substitution reactions. For example, 2-chloroacetamide derivatives (e.g., N-(4-acetylphenyl)-2-chloroacetamide) react with sulfur-containing nucleophiles (e.g., 4-methylquinoline-2-thiol) under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization includes controlling temperature (60–80°C) and reaction time (6–12 hr) to maximize yield. Characterization involves IR (C=O stretch ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., ethoxy group signals at δ 1.3–1.4 ppm for CH₃ and δ 4.0–4.1 ppm for OCH₂), and mass spectrometry .

Q. How are spectroscopic techniques (IR, NMR) utilized to confirm the structure of thioacetamide derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1678 cm⁻¹, C-S at ~680 cm⁻¹) .

- ¹H NMR : Ethoxyphenyl protons appear as a triplet (δ 1.3–1.4 ppm) and quartet (δ 4.0–4.1 ppm). Quinolinyl protons show aromatic splitting patterns (δ 7.5–8.5 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O) resonate at ~168–170 ppm; thioether (C-S) carbons at ~35–45 ppm .

Advanced Research Questions

Q. How do tautomeric equilibria in thioacetamide derivatives impact structural characterization and biological activity?

- Methodological Answer :

- Tautomer Detection : Use ¹H NMR to identify tautomeric ratios. For example, N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a 1:1 mixture of imino (3c-I) and amino (3c-A) tautomers in solution, resolved via integration of NH or imine proton signals .

- Biological Implications : Tautomers may exhibit differing binding affinities to biological targets (e.g., enzymes), requiring molecular dynamics simulations to model interactions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for thioacetamide derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry. For example, intramolecular hydrogen bonds (C–H⋯O) and intermolecular interactions (N–H⋯O) stabilize crystal packing, as seen in related acetamide structures .

- DFT Calculations : Predict spectroscopic profiles (e.g., NMR chemical shifts) and compare with experimental data to validate structures .

Q. How does the substitution pattern on the quinolinyl or phenyl ring modulate biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs with substituents like sulfamoyl (e.g., compound 13 in ) or methoxy groups. Antimicrobial assays (MIC values) reveal that electron-withdrawing groups (e.g., -SO₂NH₂) enhance activity against Gram-positive bacteria .

- Mechanistic Studies : Use molecular docking to evaluate interactions with target proteins (e.g., bacterial dihydrofolate reductase) .

Experimental Design & Data Analysis

Q. How to design experiments to optimize the yield of N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide?

- Methodological Answer :

- DOE (Design of Experiments) : Vary reaction parameters (solvent polarity, base strength, temperature) and analyze yield via HPLC. For example, DMF as solvent and K₂CO₃ as base may increase nucleophilicity of the thiol group .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) to isolate pure product .

Q. What analytical approaches validate the purity of thioacetamide derivatives for pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.